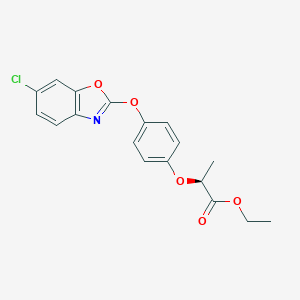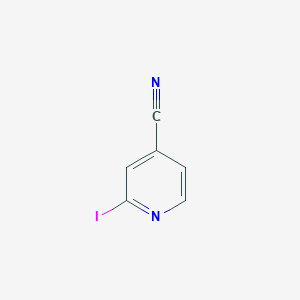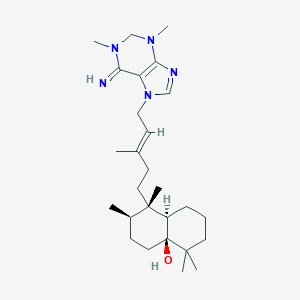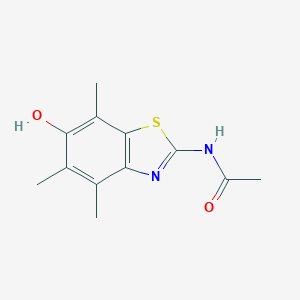
N-Nitroso-2-acetylaminofluorene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Nitroso-N(2)-fluorenylacetamide is a chemical compound belonging to the class of nitrosamines, which are characterized by the presence of a nitroso group attached to an amine. Nitrosamines are known for their potential carcinogenic properties, and N-Nitroso-N(2)-fluorenylacetamide is no exception. This compound has been studied extensively for its role in inducing tumors in experimental animals, making it a significant subject of research in toxicology and cancer studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Nitroso-N(2)-fluorenylacetamide can be synthesized through various methods. One common approach involves the nitrosation of N(2)-fluorenylacetamide using nitrosating agents such as sodium nitrite in the presence of an acid. The reaction typically proceeds under mild conditions, with the nitrosating agent being added slowly to a solution of N(2)-fluorenylacetamide in an appropriate solvent, such as acetic acid .
Industrial Production Methods
While specific industrial production methods for N-Nitroso-N(2)-fluorenylacetamide are not well-documented, the general principles of nitrosamine synthesis apply. Industrial production would likely involve large-scale nitrosation reactions with stringent controls to minimize the formation of unwanted by-products and ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-Nitroso-N(2)-fluorenylacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro compounds.
Reduction: Reduction reactions can convert the nitroso group to an amine group.
Substitution: The nitroso group can be substituted by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
N-Nitroso-N(2)-fluorenylacetamide has several scientific research applications:
Chemistry: It is used as a model compound to study the mechanisms of nitrosation and the behavior of nitrosamines.
Biology: The compound is employed in studies investigating the biological effects of nitrosamines, particularly their carcinogenic potential.
Medicine: Research involving N-Nitroso-N(2)-fluorenylacetamide contributes to understanding the mechanisms of cancer development and the role of environmental carcinogens.
Industry: While its direct industrial applications are limited, the compound’s study helps in developing safety guidelines for handling nitrosamines in various industrial processes
Mechanism of Action
The carcinogenic effects of N-Nitroso-N(2)-fluorenylacetamide are primarily due to its ability to form DNA adducts, leading to mutations and ultimately cancer. The compound undergoes metabolic activation in the liver, where it is converted to reactive intermediates that can interact with DNA. These interactions result in the formation of DNA adducts, which, if not repaired, can cause mutations during cell division .
Comparison with Similar Compounds
Similar Compounds
- N-Nitrosodimethylamine (NDMA)
- N-Nitrosodiethylamine (NDEA)
- N-Nitrosodiisopropylamine (NDIPA)
- N-Nitrosoethylisopropylamine (NEIPA)
- N-Nitrosodibutylamine (NDBA)
Uniqueness
N-Nitroso-N(2)-fluorenylacetamide is unique among nitrosamines due to its specific structure, which includes a fluorenyl group. This structural feature influences its reactivity and the types of DNA adducts it forms, making it a valuable compound for studying the structure-activity relationships of nitrosamines .
Properties
CAS No. |
114119-92-5 |
|---|---|
Molecular Formula |
C15H12N2O2 |
Molecular Weight |
252.27 g/mol |
IUPAC Name |
N-(9H-fluoren-2-yl)-N-nitrosoacetamide |
InChI |
InChI=1S/C15H12N2O2/c1-10(18)17(16-19)13-6-7-15-12(9-13)8-11-4-2-3-5-14(11)15/h2-7,9H,8H2,1H3 |
InChI Key |
PRSSHMQSXCSJIQ-UHFFFAOYSA-N |
SMILES |
CC(=O)N(C1=CC2=C(C=C1)C3=CC=CC=C3C2)N=O |
Canonical SMILES |
CC(=O)N(C1=CC2=C(C=C1)C3=CC=CC=C3C2)N=O |
Key on ui other cas no. |
114119-92-5 |
Synonyms |
N-nitroso-2-acetylaminofluorene N-nitroso-2-fluorenylacetamide N-nitroso-N(2)-fluorenylacetamide NN-FAT |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


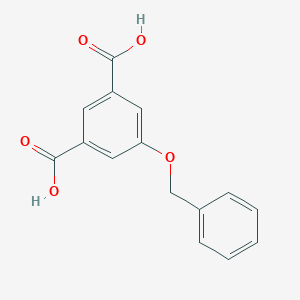
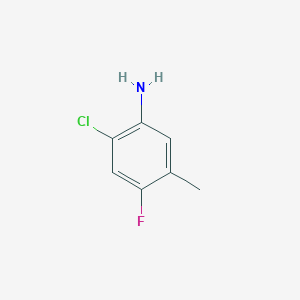
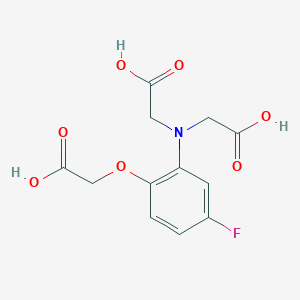
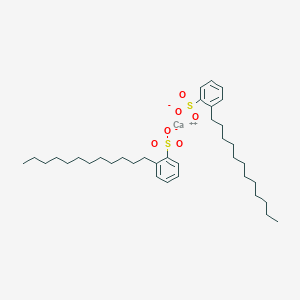
![[[(2R,3S,4R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]methanesulfonic acid](/img/structure/B38663.png)
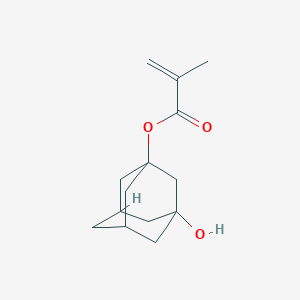
![Methyl 3-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-2-carboxylate](/img/structure/B38665.png)
